molecular formula C19H19N3O2 B11357834 2-((4-methoxyphenethyl)amino)-6-phenylpyrimidin-4(3H)-one

2-((4-methoxyphenethyl)amino)-6-phenylpyrimidin-4(3H)-one

Cat. No.: B11357834
M. Wt: 321.4 g/mol
InChI Key: PSYJRMYDIUCGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a synthetic organic compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenethylamine with benzaldehyde to form an intermediate Schiff base, followed by cyclization with urea or thiourea under acidic conditions to yield the dihydropyrimidinone core .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents that enhance the reaction efficiency is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-2-ONE
  • 2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-THIONE

Uniqueness

2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific substitution pattern and the presence of both methoxyphenyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethylamino]-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C19H19N3O2/c1-24-16-9-7-14(8-10-16)11-12-20-19-21-17(13-18(23)22-19)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H2,20,21,22,23)

InChI Key

PSYJRMYDIUCGOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=NC(=CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.